

A Technical Guide to Biotin-PEG4-amide-Alkyne: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Biotin-PEG4-amide-Alkyne

Cat. No.: B1382308

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile heterobifunctional linker widely employed in bioconjugation, chemical biology, and drug development. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent amide bond connects the biotin to the PEG spacer, ensuring a stable linkage. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in protein labeling, and a workflow diagram for this application.

Core Properties of Biotin-PEG4-amide-Alkyne

The physicochemical properties of **Biotin-PEG4-amide-Alkyne** are summarized in the table below, providing essential data for its application in experimental settings.

Property	Value	References
Molecular Formula	C ₂₁ H ₃₅ N ₃ O ₆ S	[1][2]
Molecular Weight	457.58 g/mol	[1][2]
Appearance	White to grey amorphous solid	[1][2]
Solubility	Soluble in DMSO, DMF, and Methanol	[1][2]
Storage Conditions	Store at -20°C, desiccated	[1][2]

Applications in Research and Drug Development

The unique trifunctional structure of **Biotin-PEG4-amide-Alkyne** makes it a valuable tool for a variety of applications:

- **Proteomics and Chemoproteomics:** It is used to label and enrich azide-modified proteins for identification and quantification. This is particularly useful in activity-based protein profiling (ABPP) and for identifying the cellular targets of covalent inhibitors.
- **PROTACs:** This molecule can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. [3]
- **Biomolecule Labeling:** It enables the biotinylation of a wide range of azide-containing biomolecules, including proteins, nucleic acids, and glycans, for subsequent detection, purification, or immobilization.
- **Drug Delivery:** The PEG spacer enhances the solubility and biocompatibility of drug conjugates, making it a useful component in the development of targeted drug delivery systems.

Experimental Protocol: Biotinylation of Azide-Modified Proteins via CuAAC

This protocol details the steps for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified protein with **Biotin-PEG4-amide-Alkyne**.

Materials:

- Azide-modified protein sample
- **Biotin-PEG4-amide-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium Ascorbate
- Phosphate-Buffered Saline (PBS), pH 7.4
- DMSO
- Desalting column for protein purification

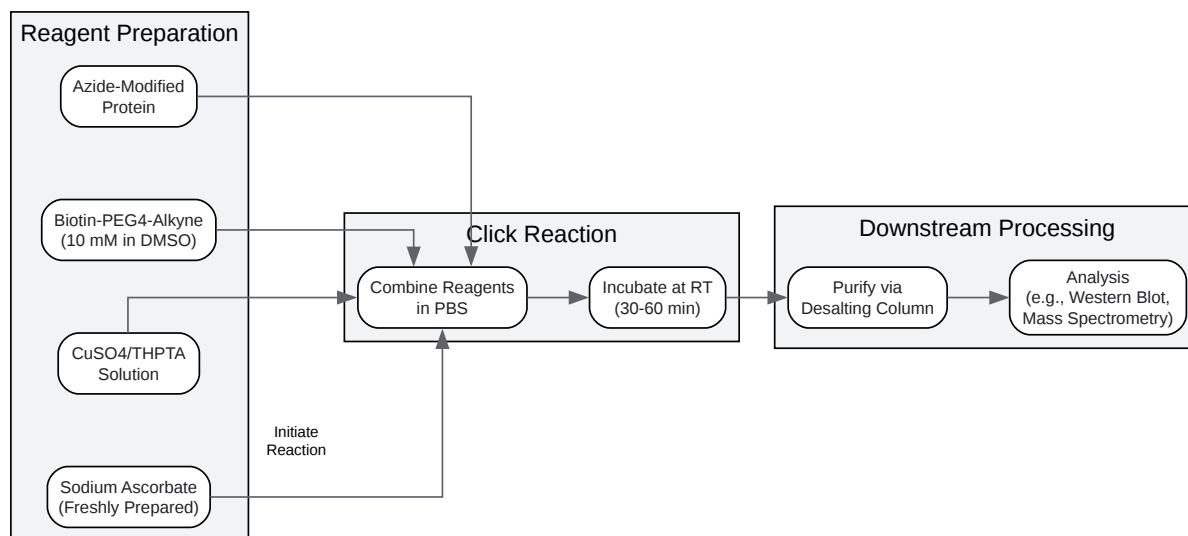
Procedure:

- Preparation of Stock Solutions:
 - **Biotin-PEG4-amide-Alkyne**: Prepare a 10 mM stock solution in DMSO.
 - Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
 - THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
 - Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh for each experiment.
- Reaction Setup:

- In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer to a final volume of 140 µL.[\[4\]](#)
- Add 20 µL of the 10 mM **Biotin-PEG4-amide-Alkyne** stock solution.
- Add 10 µL of the 100 mM THPTA/TBTA solution and vortex briefly.[\[4\]](#)
- Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[\[4\]](#)
- Initiation of the Click Reaction:
 - Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[\[4\]](#)
 - Vortex the reaction mixture gently.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[\[4\]](#)
- Purification of the Biotinylated Protein:
 - Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.
- Analysis:
 - The biotinylated protein is now ready for downstream applications such as western blotting with streptavidin-HRP, affinity purification using streptavidin-coated beads, or mass spectrometry analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the biotinylation of an azide-modified protein using **Biotin-PEG4-amide-Alkyne**.



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